3-(4-Octylphenethyl)-fingolimod
3-(4-Octylphenethyl)-fingolimod
Brand Name:
Vulcanchem
CAS No.:
851039-24-2
VCID:
VC21087076
InChI:
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3
SMILES:
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC
Molecular Formula:
C35H57NO2
Molecular Weight:
523.8 g/mol
3-(4-Octylphenethyl)-fingolimod
CAS No.: 851039-24-2
Cat. No.: VC21087076
Molecular Formula: C35H57NO2
Molecular Weight: 523.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851039-24-2 |
|---|---|
| Molecular Formula | C35H57NO2 |
| Molecular Weight | 523.8 g/mol |
| IUPAC Name | 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
| Standard InChI | InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
| Standard InChI Key | YRSXESKDUWORBC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator